molecular formula C6H11F2NO3 B13162552 2-Amino-6,6-difluoro-5-hydroxyhexanoic acid

2-Amino-6,6-difluoro-5-hydroxyhexanoic acid

Cat. No.: B13162552
M. Wt: 183.15 g/mol
InChI Key: WUBQFPWXHZJNTC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,6-difluoro-5-hydroxyhexanoic acid typically involves the introduction of fluorine atoms into the hexanoic acid backbone. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes:

    Fluorination: Introduction of fluorine atoms into the hexanoic acid backbone.

    Amination: Introduction of the amino group.

    Hydroxylation: Introduction of the hydroxyl group.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,6-difluoro-5-hydroxyhexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-Amino-6,6-difluoro-5-hydroxyhexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on enzyme activity and protein structure.

    Medicine: Investigated for potential therapeutic applications due to its unique structural properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-6,6-difluoro-5-hydroxyhexanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6,6-difluoro-5-hydroxyhexanoic acid is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C6H11F2NO3

Molecular Weight

183.15 g/mol

IUPAC Name

2-amino-6,6-difluoro-5-hydroxyhexanoic acid

InChI

InChI=1S/C6H11F2NO3/c7-5(8)4(10)2-1-3(9)6(11)12/h3-5,10H,1-2,9H2,(H,11,12)

InChI Key

WUBQFPWXHZJNTC-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(=O)O)N)C(C(F)F)O

Origin of Product

United States

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